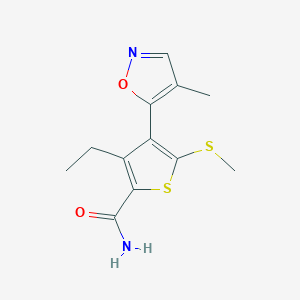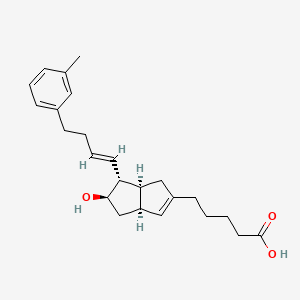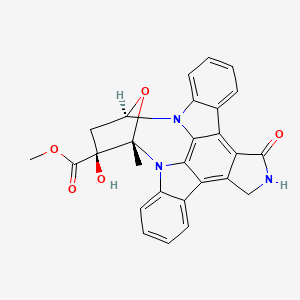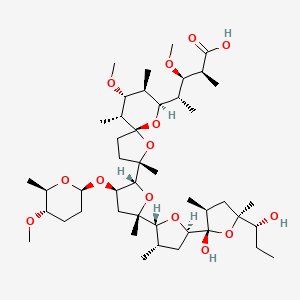![molecular formula C32H28ClN3O3 B1241523 N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-351647 is a selective non-peptide antagonist of the vasopressin V2 receptor. It is primarily known for its ability to inhibit vasopressin-induced water reabsorption in the kidneys, making it an effective aquaretic agent. This compound has been studied for its potential therapeutic applications in conditions characterized by water retention, such as cirrhosis and ascites .
Preparation Methods
The synthesis of RWJ-351647 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and selective functional group transformations .
Chemical Reactions Analysis
RWJ-351647 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
RWJ-351647 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the structure-activity relationships of vasopressin receptor antagonists.
Biology: The compound is used to investigate the physiological and pathological roles of vasopressin in water balance and kidney function.
Medicine: RWJ-351647 has shown potential in treating conditions like cirrhosis and ascites by promoting aquaresis, which is the excretion of free water without electrolyte loss
Mechanism of Action
RWJ-351647 exerts its effects by selectively binding to the vasopressin V2 receptor, which is primarily located in the kidneys. By antagonizing this receptor, the compound inhibits the action of vasopressin, a hormone responsible for promoting water reabsorption in the renal collecting ducts. This inhibition leads to increased urine output and decreased urine osmolality, effectively promoting the excretion of free water. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which is modulated by the V2 receptor .
Comparison with Similar Compounds
RWJ-351647 is unique among vasopressin receptor antagonists due to its high selectivity and potency for the V2 receptor. Similar compounds include:
Tolvaptan: Another selective V2 receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease.
Conivaptan: A dual V1A and V2 receptor antagonist used for treating euvolemic and hypervolemic hyponatremia.
Lixivaptan: A selective V2 receptor antagonist under investigation for the treatment of polycystic kidney disease. RWJ-351647 stands out due to its specific binding affinity and sustained aquaretic effect without significant electrolyte loss
Properties
Molecular Formula |
C32H28ClN3O3 |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C32H28ClN3O3/c33-29-18-24(34-31(37)27-12-6-5-11-26(27)22-8-2-1-3-9-22)14-15-28(29)32(38)36-20-25-21-39-17-16-35(25)19-23-10-4-7-13-30(23)36/h1-15,18,25H,16-17,19-21H2,(H,34,37)/t25-/m0/s1 |
InChI Key |
TYWBAYRNYLDJBB-VWLOTQADSA-N |
Isomeric SMILES |
C1COC[C@H]2N1CC3=CC=CC=C3N(C2)C(=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6)Cl |
Canonical SMILES |
C1COCC2N1CC3=CC=CC=C3N(C2)C(=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6)Cl |
Synonyms |
RWJ-351647 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


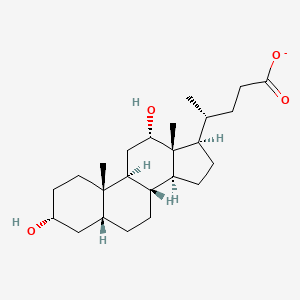

![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)
![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)
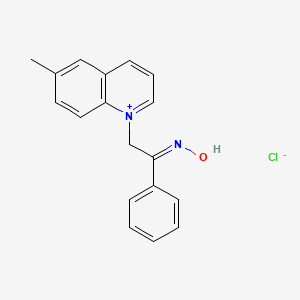
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)
![3-[(Pyrazine-2-carbonyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1241450.png)

